Bienvenue dans la boutique en ligne BenchChem!

Cx-157

Neuropharmacology Target Engagement PET Imaging

CX-157 (TriRima) is the only reversible MAO-A inhibitor with PET-validated human brain target engagement, establishing a plasma-to-brain inhibition relationship (EC50=19.3 ng/mL). Its defined 24-hour reversibility uniquely enables washout protocols impossible with irreversible inhibitors, and it is the optimal tool for translational PK/PD studies requiring species-to-human dose extrapolation.

Molecular Formula C14H8F4O4S
Molecular Weight 348.27 g/mol
CAS No. 205187-53-7
Cat. No. B1669360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCx-157
CAS205187-53-7
Synonyms3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin-10,10-dioxide
CX157
Molecular FormulaC14H8F4O4S
Molecular Weight348.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OCC(F)(F)F)OC3=C(S2(=O)=O)C=CC(=C3)F
InChIInChI=1S/C14H8F4O4S/c15-8-1-3-12-10(5-8)22-11-6-9(21-7-14(16,17)18)2-4-13(11)23(12,19)20/h1-6H,7H2
InChIKeyPDIMOTRDGUQMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CX-157 (CAS 205187-53-7) MAO-A Inhibitor Procurement and Research Selection Guide


CX-157 (TriRima, Tyrima) is a reversible inhibitor of monoamine oxidase-A (MAO-A) belonging to the RIMA (reversible inhibitor of monoamine oxidase-A) class [1]. It is a synthetic phenoxathiin dioxide derivative designed to have improved oral bioavailability and reduced clearance compared to previous MAO-A inhibitors [2]. CX-157 demonstrates an in vitro EC50 of 19.3 ng/mL for human MAO-A inhibition , has advanced to Phase II clinical development for major depressive disorder and anxiety disorders, and is currently discontinued from active development but remains available as a research tool compound for neurological and oncology studies [3].

Why Generic MAO-A Inhibitor Substitution is Not Interchangeable with CX-157


CX-157 cannot be freely substituted with other MAO-A inhibitors, including other RIMAs such as moclobemide, due to fundamentally different drug disposition and pharmacodynamic properties. CX-157 was specifically engineered with a phenoxathiin dioxide scaffold to achieve improved oral bioavailability and reduced clearance relative to prior MAO-A inhibitors in this class [1]. More critically, CX-157 is the only RIMA with documented human brain target engagement quantifiable via PET imaging, establishing a unique plasma level-brain inhibition biomarker relationship not demonstrated for any other reversible MAO-A inhibitor [2]. This plasma-brain correlation provides a translational biomarker unavailable for comparator compounds, directly impacting dose selection and interpretation of preclinical and clinical study outcomes [3].

CX-157 Product-Specific Quantitative Differentiation Evidence for Scientific Selection


Human Brain Target Engagement Quantification: CX-157 Achieves 47-72% MAO-A Inhibition at 2 Hours Post-Dose

CX-157 is the first and only RIMA-class agent with quantitatively documented reversible inhibition of human brain MAO-A via PET imaging using [11C]clorgyline as a radiotracer [1]. In a study of 15 normal male subjects receiving single oral doses of 60-80 mg CX-157, robust dose-related inhibition of brain MAO-A was observed, with 47-72% inhibition of [11C]clorgyline binding at 2 hours post-administration, and complete recovery of brain MAO-A activity by 24 hours post-dose [2]. This time course of reversible inhibition is not documented for moclobemide or other RIMAs in humans using direct brain imaging.

Neuropharmacology Target Engagement PET Imaging MAO-A Inhibition

Plasma Level-Brain Inhibition Biomarker Relationship: CX-157 EC50 of 19.3 ng/mL Directly Correlates with Human Brain MAO-A Occupancy

CX-157 is the first RIMA for which a direct, quantifiable correlation between plasma drug concentration and human brain MAO-A inhibition has been established [1]. Plasma CX157 concentration was highly correlated with the percent inhibition of brain MAO-A measured via PET, yielding an in vivo EC50 of 19.3 ng/mL that matches the in vitro potency value . This relationship allows plasma drug levels to serve as a surrogate biomarker for the degree of brain target inhibition, a translational advantage not documented for moclobemide, which requires approximately 80% MAO-A inhibition for therapeutic efficacy but lacks a validated plasma concentration-biomarker correlation in humans [2].

Pharmacokinetic-Pharmacodynamic Modeling Biomarker Validation Translational Pharmacology

Human Brain MAO-A Reversibility: CX-157 Demonstrates Complete Enzyme Activity Recovery Within 24 Hours Post-Dose

CX-157 demonstrates complete reversibility of human brain MAO-A inhibition, with enzyme activity recovering fully by 24 hours following a single oral dose of 60-80 mg [1]. At 2 hours post-dose, brain MAO-A inhibition measured 47-72%, which returned to baseline (0% inhibition) by the 24-hour time point. This temporal profile contrasts sharply with irreversible MAO inhibitors such as clorgyline and phenelzine, which require de novo enzyme synthesis for recovery over approximately 2 weeks [2]. Among reversible MAO-A inhibitors, moclobemide has a shorter plasma half-life (~2-4 hours) requiring multiple daily dosing, whereas CX-157's 24-hour brain MAO-A recovery window supports less frequent dosing paradigms [3].

Reversible Inhibition Enzyme Kinetics Safety Pharmacology

Engineered Oral Bioavailability and Clearance Advantages Over First-Generation RIMAs

CX-157 was structurally engineered with a phenoxathiin dioxide scaffold to achieve improved oral bioavailability and reduced systemic clearance compared to earlier MAO-A inhibitors within the RIMA class [1]. This design objective differentiates CX-157 from moclobemide, which exhibits high first-pass metabolism resulting in oral bioavailability of only 40-80% with substantial inter-individual variability due to CYP2C19 polymorphism [2]. While quantitative human bioavailability data for CX-157 remains limited in the public domain, the explicit design goal of enhanced pharmacokinetic properties provides a molecular basis for improved performance in oral dosing studies [3].

Drug Design Pharmacokinetics Oral Bioavailability

CX-157 Optimal Research Application Scenarios Based on Verified Differentiation


Human Target Engagement and Brain Penetration Studies

CX-157 is uniquely suited for neuroscience research requiring validation of brain target engagement. The PET-validated brain MAO-A inhibition of 47-72% at 2 hours post-60-80 mg oral dose, with plasma levels directly correlating to brain occupancy (EC50 = 19.3 ng/mL), provides a quantitatively defined exposure-response relationship unavailable for any other RIMA-class compound [1]. Researchers can leverage the established plasma concentration-biomarker correlation to design dosing regimens that achieve predetermined levels of brain MAO-A inhibition without requiring repeated PET imaging .

Reversible vs Irreversible MAO-A Inhibition Comparative Studies

CX-157 serves as an optimal tool compound for studies comparing reversible versus irreversible MAO-A inhibition. Its complete 24-hour enzyme activity recovery contrasts with the approximately 14-day recovery required for irreversible inhibitors like clorgyline and phenelzine, enabling washout protocols and cross-over experimental designs that are impractical with irreversible agents [1]. This defined reversibility window supports investigations into the functional consequences of transient versus sustained MAO-A inhibition on neurotransmitter dynamics, behavior, and safety endpoints such as tyramine sensitivity .

Translational Pharmacology and PK-PD Modeling

For researchers conducting translational pharmacokinetic-pharmacodynamic studies, CX-157 provides a unique platform due to the validated relationship between plasma drug concentration and brain target occupancy [1]. The established in vivo EC50 of 19.3 ng/mL for human brain MAO-A inhibition, coupled with the documented 24-hour time course of reversibility, enables species-to-human translation and dose extrapolation that is not possible with other RIMAs lacking direct brain imaging validation . This is particularly valuable for academic and industry programs developing next-generation MAO-A modulators or evaluating combination strategies.

Mechanistic Studies of MAO-A Inhibition in Cancer Biology

CX-157 is applicable in oncology research contexts where MAO-A has been implicated in tumor progression and immune evasion [1]. Unlike non-selective or irreversible MAO inhibitors, CX-157's reversible and selective MAO-A inhibition profile reduces confounding from off-target MAO-B effects, providing cleaner mechanistic interpretation of MAO-A-specific contributions to cancer cell biology. The compound's availability as a research tool (EC50 = 19.3 ng/mL) supports in vitro and in vivo studies examining MAO-A's role in tumor microenvironments, though researchers should note the lack of published cancer-specific efficacy data for this compound .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cx-157

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.